molecular formula C18H33ClO B1598706 Octadec-11-enoyl Chloride CAS No. 95548-26-8

Octadec-11-enoyl Chloride

Cat. No. B1598706
CAS RN: 95548-26-8
M. Wt: 300.9 g/mol
InChI Key: WYUXJEJFKYBBMZ-UHFFFAOYSA-N
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Description

Octadec-11-enoyl Chloride is a chemical compound with the molecular formula C18H33ClO and a molecular weight of 300.9 g/mol .


Synthesis Analysis

A three-step synthetic route was proposed and tested to obtain a chain-end functional di-sorbitan oleate monomer. First, 1,18-octadec-9-enedioic acid compound was produced by self-metathesis reaction of an oleic acid; then, the 1,18-octadec-9-enoyl dichloride compound was yielded by chlorination of the di-acid with thionyl chloride .


Molecular Structure Analysis

The molecular structure of Octadec-11-enoyl Chloride is based on structures generated from information available in ECHA’s databases. If generated, an InChI string will also be generated and made available for searching .


Physical And Chemical Properties Analysis

Octadec-11-enoyl Chloride has a molecular formula of C18H33ClO and a molecular weight of 300.9 g/mol .

Scientific Research Applications

Summary of the Application

Octadec-11-enoyl Chloride is used in the synthesis of novel diol, diacid, and diisocyanate from oleic acid . These compounds are important monomers for the manufacture of biodegradable thermoplastic polyurethanes and polyesters .

Methods of Application or Experimental Procedures

The compounds were produced from oleic acid via a diester precursor . The general synthetic scheme should also prove useful for the syntheses of diols, diacids, and diisocyanates from any unsaturated fatty acid .

Results or Outcomes

The synthesized compounds were fully characterized by IR, 1H NMR, 13C NMR, and Mass Spectrometry . The research showed that the introduction of ester groups of varying lengths into polymers such as thermoplastic polyurethanes and polyamides can be used to manipulate crystal properties and polymer strength while introducing some biodegradability into the finished material .

Application in Material Science

Summary of the Application

Octadec-11-enoyl Chloride is used in the chemical modification of microcrystalline cellulose to produce organophilic cellulose nanocrystals . These nanocrystals have enhanced hydrophobicity and long-term stability in various organic solvents, making them suitable for use as a highly hydrophobic coating and reinforcing agent for solvent-borne nanocomposites systems .

Methods of Application or Experimental Procedures

Surface modification of microcrystalline cellulose was achieved by simple chemical oxidation followed by citric acid esterification and amidation reactions . The resultant nanocrystals were fully characterized for their chemical structure, morphology, crystalline structure, thermal stability, and surface hydrophobicity .

Results or Outcomes

FTIR analysis revealed that the long chain hydrocarbon structure was successfully grafted onto CNC surfaces . The crystallinity index of the cellulosic materials calculated by the Segal equation from the corresponding X-ray diffraction (XRD) patterns was relatively reduced from 83.27% for microcrystalline cellulose to 71.12% for organophilic cellulose nanocrystals (CNC-ODA) . Moreover, CNC-ODA showed improved thermal stability than unmodified MCC as elucidated by TGA .

Application in Surface Chemistry

Summary of the Application

Octadec-11-enoyl Chloride is used in the chemical functionalization of microcrystalline cellulose to produce organophilic cellulose nanocrystals . These nanocrystals have enhanced hydrophobicity and long-term stability in various organic solvents, making them suitable for use as a highly hydrophobic coating and reinforcing agent for solvent-borne nanocomposites systems .

Methods of Application or Experimental Procedures

Surface modification of microcrystalline cellulose was successfully achieved by simple chemical oxidation followed by citric acid esterification and amidation reactions . The resultant nanocrystals were fully characterized for their chemical structure, morphology, crystalline structure, thermal stability, and surface hydrophobicity .

Results or Outcomes

FTIR analysis revealed that the long chain hydrocarbon structure was successfully grafted onto CNC surfaces . The crystallinity index of the cellulosic materials calculated by the Segal equation from the corresponding X-ray diffraction (XRD) patterns was relatively reduced from 83.27% for microcrystalline cellulose to 71.12% for organophilic cellulose nanocrystals (CNC-ODA) . Moreover, CNC-ODA showed improved thermal stability than unmodified MCC as elucidated by TGA .

Safety And Hazards

Octadec-11-enoyl Chloride is very toxic to aquatic life with long-lasting effects . It’s important to avoid release to the environment and collect spillage .

properties

IUPAC Name

octadec-11-enoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUXJEJFKYBBMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401169
Record name Octadec-11-enoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octadec-11-enoyl Chloride

CAS RN

95548-26-8
Record name Octadec-11-enoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-Vaccenoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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